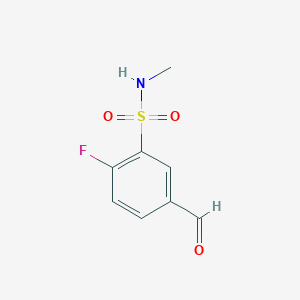
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1934458-88-4 . It has a molecular weight of 217.22 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-fluoro-5-formyl-N-methylbenzenesulfonamide . The InChI code is 1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.22 . It is typically stored at room temperature and is available in powder form .Scientific Research Applications
Environmental Degradation and Impact
Research has highlighted the environmental persistence and potential toxicity of polyfluoroalkyl chemicals, which include compounds structurally related to "2-Fluoro-5-formyl-N-methylbenzene-1-sulfonamide". These substances can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are subjects of regulations due to their environmental and health impacts. Studies emphasize the need for understanding the biodegradability of fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives to evaluate their fate and effects on the environment (Liu & Avendaño, 2013).
Bioaccumulation and Human Health
The bioaccumulation and toxic profiles of perfluorinated compounds, including sulfonamides and carboxylates, have been extensively studied. These compounds are known for their resistance to environmental degradation and their ability to accumulate in the food chain, raising concerns over their long-term impact on human health and ecosystems. The critical review by Conder et al. (2008) discusses the bioaccumulation potential of PFCAs compared to PFOS, highlighting significant concerns regarding environmental and health implications (Conder et al., 2008).
Therapeutic Applications and Drug Development
Sulfonamides, including structures related to "this compound", have been explored for various pharmacological applications. A comprehensive review by He Shichao et al. (2016) discusses the development and medicinal applications of sulfonamide derivatives, showcasing their broad bioactive spectrum and potential in treating infective diseases, highlighting their importance in drug development (He Shichao et al., 2016).
Fluorinated Alternatives and Environmental Safety
The transition to safer fluorinated alternatives for industrial and commercial applications has been a topic of interest. Wang et al. (2013) reviewed fluorinated substances that are replacements for PFCAs and PFSAs, discussing their environmental releases, persistence, and exposure to humans and biota. This highlights the ongoing efforts to find safer chemicals that maintain the beneficial properties of fluorinated compounds without their adverse environmental and health impacts (Wang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-fluoro-5-formyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3S/c1-10-14(12,13)8-4-6(5-11)2-3-7(8)9/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYVCVNBWHXQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 1-cyclohexyl-2-((3,5-dimethoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2971463.png)


![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)

![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)





![7-chloro-4-(3-fluoro-2-methylphenyl)-9-methoxy-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B2971481.png)
